6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester
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Overview
Description
6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester is a versatile small molecule scaffold used in various chemical and biological research applications . This compound is known for its unique structural features, which include a chloro group, a formyl group, and a hydroxy group attached to a benzoic acid methyl ester backbone. These functional groups make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester typically involves the chlorination of 2-formyl-3-hydroxy-benzoic acid methyl ester. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 6-Chloro-2-carboxy-3-hydroxy-benzoic acid methyl ester.
Reduction: 6-Chloro-2-hydroxymethyl-3-hydroxy-benzoic acid methyl ester.
Substitution: 6-Amino-2-formyl-3-hydroxy-benzoic acid methyl ester.
Scientific Research Applications
6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester is primarily based on its ability to interact with specific molecular targets. The formyl and hydroxy groups can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-formyl-benzoic acid methyl ester
- 6-Chloro-3-hydroxy-benzoic acid methyl ester
- 2-Formyl-3-hydroxy-benzoic acid methyl ester
Uniqueness
6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester is unique due to the presence of both formyl and hydroxy groups on the benzoic acid methyl ester backbone, along with a chloro substituent. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 6-chloro-2-formyl-3-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)8-5(4-11)7(12)3-2-6(8)10/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUJIDUPNJFHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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